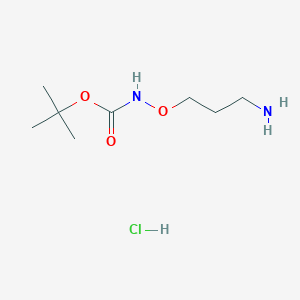

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride

Description

tert-Butyl N-(3-aminopropoxy)carbamate hydrochloride is a carbamate-protected amine derivative with a linear propoxy chain. Its structure includes a tert-butoxycarbonyl (Boc) group, a 3-aminopropoxy linker, and a hydrochloride salt. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly for introducing amine functionalities while maintaining solubility via the hydrochloride moiety .

Properties

IUPAC Name |

tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXSEGBSLRTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound .

Scientific Research Applications

Organic Chemistry

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride serves as a crucial building block in organic synthesis. It is particularly valuable for:

- Preparation of Amine Derivatives: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

- Protecting Group for Amines: The tert-butyl carbamate group can be removed under acidic conditions to yield free amines, facilitating further functionalization .

Biological Applications

In biological research, this compound is utilized for:

- Synthesis of Biologically Active Molecules: It plays a role in the creation of pharmaceuticals and agrochemicals, contributing to drug discovery and development processes .

Case Study: Lacosamide Synthesis

A notable application is in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as an intermediate in the preparation of lacosamide derivatives, showcasing its importance in medicinal chemistry .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is employed as:

- Intermediate for Drug Synthesis: It facilitates the development of therapeutic agents through various chemical transformations .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of carbamate derivatives. These derivatives can then participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

tert-Butyl (3-aminopropyl)carbamate Hydrochloride (CAS 127346-48-9)

- Molecular Formula : C₉H₂₁ClN₂O₂

- Key Differences : Replaces the propoxy oxygen with a propyl chain.

- Impact :

- Reduced polarity due to the absence of an ether oxygen, leading to lower aqueous solubility compared to the propoxy analogue.

- Increased hydrophobicity may enhance membrane permeability in biological systems.

- Applications : Intermediate in protease inhibitor synthesis .

N-Boc-2-methyl-1,3-propanediamine (CAS 480452-05-9)

- Molecular Formula : C₉H₂₀N₂O₂

- Key Differences : Features a branched methyl group on the propyl chain.

- Impact :

- Steric hindrance from the methyl group reduces reactivity in nucleophilic reactions.

- Altered conformational flexibility affects binding to enzymatic targets.

- Applications : Used in peptidomimetics and kinase inhibitors .

tert-Butyl (3-(methylamino)propyl)carbamate (CAS 442514-22-9)

- Molecular Formula : C₁₀H₂₂N₂O₂

- Key Differences: Substitutes the primary amine with a methylamino group.

- Impact: Reduced basicity due to alkylation of the amine, altering pH-dependent solubility. Potential for secondary interactions in target binding (e.g., hydrogen bonding vs. hydrophobic).

- Applications : Precursor for anticancer agents .

tert-Butyl N-(3-ethylazetidin-3-yl)carbamate Hydrochloride (CAS 1523606-47-4)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Key Differences : Replaces the propoxy chain with a 3-ethylazetidine ring .

- Impact :

- Rigid azetidine ring enhances metabolic stability but reduces conformational flexibility.

- Ethyl substituent increases lipophilicity, improving blood-brain barrier penetration.

- Applications : Neuroactive compound development .

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate Hydrochloride

- Key Differences : Contains a cis-methylated azetidine ring .

- Impact :

- Steric hindrance from the cis-methyl group limits binding to flat enzymatic pockets.

- Enhanced enantiomeric purity for chiral drug synthesis.

- Applications : Used in asymmetric catalysis and GPCR-targeted therapies .

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Accessibility: The propoxy derivative is synthesized via Boc protection of 3-aminopropanol, while azetidine analogues require ring-forming reactions (e.g., cyclization of bromoamines) .

- Biological Performance : Azetidine-containing compounds exhibit superior metabolic stability compared to linear propoxy/alkyl chains due to reduced oxidative metabolism .

- Solubility vs. Permeability Trade-off : Propoxy derivatives balance solubility (via ether oxygen) and permeability, making them versatile for oral drug formulations .

Biological Activity

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.7 g/mol. The structure includes a tert-butyl group , an aminopropoxy chain , and a carbamate moiety , which contribute to its lipophilicity and biological activity.

Research indicates that this compound interacts with various biological targets, which may include:

- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties, particularly in models of neurological disorders such as Parkinson's disease and epilepsy. It may reduce oxidative stress and inflammation in neuronal cells.

- Cancer Cell Inhibition : The compound has shown promise in cancer research, where it may inhibit tumor cell growth and promote apoptosis through modulation of key signaling pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study :

-

Cancer Research :

- In vitro studies demonstrated that the compound could significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analysis revealed that it induces late apoptosis or necrosis in these cells, highlighting its potential as an anticancer agent .

Synthesis and Modification

The synthesis of tert-butyl N-(3-aminopropoxy)carbamate typically involves multi-step organic reactions that allow for the introduction of functional groups enhancing its biological activity. The synthetic route often includes protecting group strategies to stabilize reactive intermediates during the synthesis process .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl N-(3-aminopropoxy)carbamate hydrochloride?

Methodological Answer: The compound is typically synthesized via a two-step Boc protection strategy:

Boc Protection: React 3-aminopropanol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, with a base like triethylamine to scavenge HCl .

Hydrochloride Salt Formation: Deprotect the Boc group using HCl in dioxane or gaseous HCl, followed by recrystallization from ethanol/ether for purity .

Key Metrics: Monitor reaction progress via TLC (Rf shift) or HPLC. Yield optimization requires stoichiometric control of Boc₂O (1.1–1.3 eq.) and temperature (0–25°C).

Q. Q2. How should researchers characterize this compound for structural confirmation?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155 ppm), and proton environments of the aminopropoxy chain .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₇ClN₂O₃) and fragmentation patterns .

- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (tolerance ≤0.4%) .

Q. Q3. What are the critical storage conditions to maintain stability?

Methodological Answer:

- Store at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation .

- Use amber vials to avoid photolytic cleavage of the carbamate group.

- Confirm stability via periodic HPLC analysis (e.g., degradation <2% over 6 months) .

Advanced Research Questions

Q. Q4. How does the protonation state of the amine group influence reactivity in cross-coupling reactions?

Methodological Answer:

- The hydrochloride salt’s amine (–NH₃⁺Cl⁻) is less nucleophilic, requiring deprotonation with a mild base (e.g., K₂CO₃ or DIPEA) before reactions like:

Q. Q5. How can crystallography resolve discrepancies in reported solubility data?

Methodological Answer:

- Perform X-ray crystallography (e.g., using SHELXL ) to determine solid-state packing. Hydrophobic tert-butyl groups may reduce aqueous solubility, while chloride ions enhance polar solvent compatibility.

- Compare experimental solubility (e.g., in DMSO vs. water) with computational COSMO-RS predictions to identify outliers caused by polymorphic forms .

Q. Q6. What analytical methods detect trace impurities from synthetic intermediates?

Methodological Answer:

Q. Q7. How can researchers validate bioactivity hypotheses for this compound?

Methodological Answer:

Q. Q8. What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.